![molecular formula C15H23NO2 B13375986 {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid](/img/structure/B13375986.png)
{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid is an organic compound that features a tert-butylphenyl group attached to a propyl chain, which is further connected to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and propylamine.
Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde reacts with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.
Oxidation: The alcohol group in {[2-(4-Tert-butylphenyl)propyl]amino}ethanol is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.
Reduction: The compound can be reduced to form {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of {[2-(4-Tert-butylphenyl)propyl]amino}ethanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceuticals.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which {[2-(4-Tert-butylphenyl)propyl]amino}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to downstream effects in biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
{[2-(4-Tert-butylphenyl)propyl]amino}ethanol: A reduced form of the compound.
{[2-(4-Tert-butylphenyl)propyl]amino}acetate: An ester derivative.
Uniqueness
Structural Features: The presence of both a tert-butylphenyl group and an aminoacetic acid moiety makes it unique compared to other similar compounds.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)propylamino]acetic acid |
InChI |
InChI=1S/C15H23NO2/c1-11(9-16-10-14(17)18)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,16H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
KISTVFSTSLWWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375910.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13375918.png)
![4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide](/img/structure/B13375919.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13375923.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
![3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13375930.png)
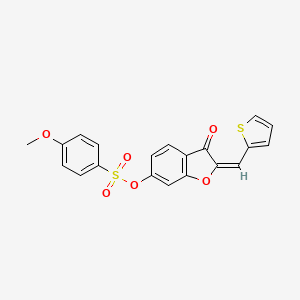
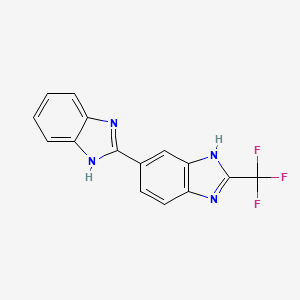
![3-[(4-Methoxyphenoxy)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375938.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B13375939.png)
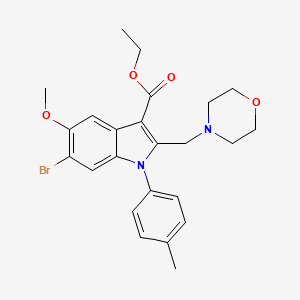
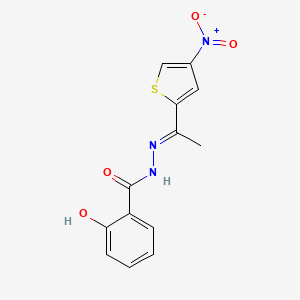
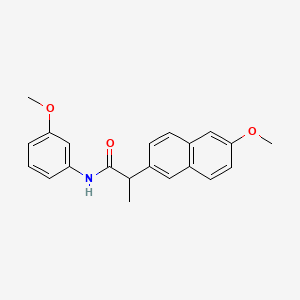
![4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B13375967.png)
